ethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Ethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine class
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with a β-keto ester to form the pyrazole ring, followed by subsequent functionalization to introduce the ethyl, methyl, and phenyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with fewer oxygen atoms.
Substitution: Introduction of new functional groups or replacement of existing substituents.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology: The biological activity of ethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been explored in various studies. It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: This compound has been investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties. Its ability to modulate biological pathways makes it a promising candidate for the development of new medications.
Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure and reactivity profile make it suitable for various applications.
Mechanism of Action
The mechanism by which ethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways and biological processes, leading to the observed biological activities.
Molecular Targets and Pathways:
Enzymes: Inhibition of specific enzymes involved in inflammatory and oxidative stress pathways.
Receptors: Binding to receptors that regulate cellular functions and signaling.
Comparison with Similar Compounds
Ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate: Similar structure with different substituents.
Ethyl 3-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate: Similar core structure with different functional groups.
Uniqueness: Ethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate stands out due to its specific combination of substituents, which contribute to its unique chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound with diverse applications.
Properties
IUPAC Name |
ethyl 6-ethyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-4-13-11-15(18(22)23-5-2)16-12(3)20-21(17(16)19-13)14-9-7-6-8-10-14/h6-11H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBCTUSBBXFWBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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